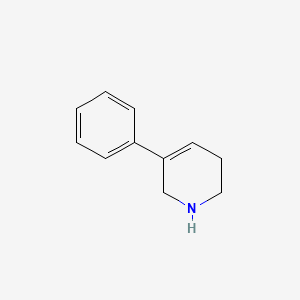

5-Phenyl-1,2,3,6-tetrahydropyridine

Overview

Description

5-Phenyl-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotoxicity and Parkinson's Disease Research

The most notable application of 5-Phenyl-1,2,3,6-tetrahydropyridine is its role as a neurotoxin that induces parkinsonism. Research indicates that MPTP can cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to symptoms akin to Parkinson's disease.

Case Study: MPTP-Induced Neurotoxicity

- Study Overview : A study involving common marmosets assessed the effects of MPTP on behavioral and biochemical parameters. The results indicated significant neurotoxic effects consistent with parkinsonism.

- Methodology : Animals were divided into groups receiving varying doses of MPTP. Behavioral assessments and biochemical analyses were conducted to evaluate the extent of neurodegeneration.

- Findings : The study confirmed that MPTP administration led to reduced locomotor activity and biochemical changes indicative of dopaminergic neuron loss .

Pharmacological Properties

This compound derivatives have also been explored for their pharmacological properties beyond neurotoxicity. These compounds exhibit a range of biological activities:

- Dopamine Receptor Agonism : Some tetrahydropyridine derivatives act as agonists at dopamine receptors, which can be beneficial in treating conditions like schizophrenia and depression .

- Antioxidant and Anti-inflammatory Effects : Research has highlighted the antioxidant properties of these compounds, suggesting potential applications in mitigating oxidative stress-related diseases .

Table 1: Pharmacological Activities of this compound Derivatives

Applications in Drug Development

The insights gained from studying this compound have implications for drug development:

- Model for Parkinson's Disease : MPTP serves as a crucial model for understanding Parkinson's disease mechanisms and testing potential therapies aimed at neuroprotection and symptom alleviation .

- Development of Antidepressants : Due to its interaction with serotonin pathways, derivatives may also play a role in developing new antidepressant medications .

Synthesis and Chemical Properties

Research into the synthesis of this compound has led to various methods that enhance yield and purity. Techniques such as palladium-catalyzed cyclization have been employed to produce these compounds efficiently.

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

5-phenyl-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-7,12H,4,8-9H2 |

InChI Key |

ZKGZDIKALAEIGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.